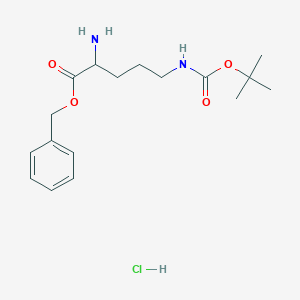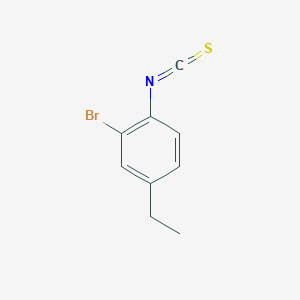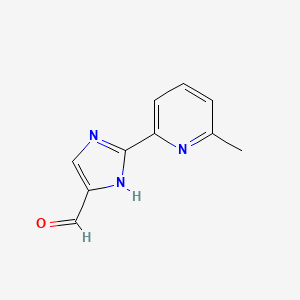
7,8-Difluoro-3-hydroxy-1-naphthyl Trifluoromethanesulfonate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
7,8-Difluoro-3-hydroxy-1-naphthyl Trifluoromethanesulfonate is a chemical compound with the molecular formula C11H5F5O4S and a molecular weight of 328.21 g/mol . This compound is known for its unique structural features, including the presence of both fluorine and trifluoromethanesulfonate groups, which contribute to its distinct chemical properties.
Méthodes De Préparation
The synthesis of 7,8-Difluoro-3-hydroxy-1-naphthyl Trifluoromethanesulfonate typically involves the reaction of 7,8-difluoro-3-hydroxy-1-naphthol with trifluoromethanesulfonic anhydride under controlled conditions . The reaction is usually carried out in an organic solvent such as dichloromethane, with the presence of a base like pyridine to facilitate the reaction. The product is then purified through standard techniques such as recrystallization or chromatography.
Analyse Des Réactions Chimiques
7,8-Difluoro-3-hydroxy-1-naphthyl Trifluoromethanesulfonate undergoes various chemical reactions, including:
Substitution Reactions: The trifluoromethanesulfonate group can be substituted by nucleophiles, leading to the formation of different derivatives.
Oxidation and Reduction: The compound can undergo oxidation to form quinones or reduction to form dihydro derivatives.
Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling, where it acts as a substrate for the formation of carbon-carbon bonds.
Common reagents used in these reactions include palladium catalysts for coupling reactions, oxidizing agents like potassium permanganate for oxidation, and reducing agents like sodium borohydride for reduction. The major products formed depend on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
7,8-Difluoro-3-hydroxy-1-naphthyl Trifluoromethanesulfonate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its unique chemical properties.
Mécanisme D'action
The mechanism of action of 7,8-Difluoro-3-hydroxy-1-naphthyl Trifluoromethanesulfonate involves its interaction with specific molecular targets. The presence of fluorine atoms enhances its ability to form strong interactions with biological molecules, potentially affecting various biochemical pathways. The trifluoromethanesulfonate group can act as a leaving group in substitution reactions, facilitating the formation of new chemical bonds .
Comparaison Avec Des Composés Similaires
Similar compounds to 7,8-Difluoro-3-hydroxy-1-naphthyl Trifluoromethanesulfonate include other naphthol derivatives and trifluoromethanesulfonate esters. For example:
7,8-Difluoro-1-naphthol: Lacks the trifluoromethanesulfonate group, resulting in different reactivity and applications.
3-Hydroxy-1-naphthyl Trifluoromethanesulfonate:
The uniqueness of this compound lies in its combination of fluorine and trifluoromethanesulfonate groups, which impart distinct reactivity and stability, making it valuable for various scientific and industrial applications.
Propriétés
Formule moléculaire |
C11H5F5O4S |
|---|---|
Poids moléculaire |
328.21 g/mol |
Nom IUPAC |
(7,8-difluoro-3-hydroxynaphthalen-1-yl) trifluoromethanesulfonate |
InChI |
InChI=1S/C11H5F5O4S/c12-7-2-1-5-3-6(17)4-8(9(5)10(7)13)20-21(18,19)11(14,15)16/h1-4,17H |
Clé InChI |
NFQFFSPNTUCEBR-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=C(C2=C(C=C(C=C21)O)OS(=O)(=O)C(F)(F)F)F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![8-Methoxy-2,3-dihydrobenzo[b][1,4]dioxine-5-carbonitrile](/img/structure/B13699886.png)



![2-[4-(Benzyloxy)phenyl]-1-methylindole](/img/structure/B13699897.png)

![1-[4-[(4-Boc-1-piperazinyl)sulfonyl]phenyl]-1H-pyrrol-2(5H)-one](/img/structure/B13699908.png)


![3-[(Chloromethoxy)methyl]tetrahydrofuran](/img/structure/B13699925.png)

![Methyl (R,E)-1-Boc-3-[(dimethylamino)methylene]-4-oxopyrrolidine-2-carboxylate](/img/structure/B13699939.png)


